molecular formula C7H9N5 B2375439 4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1565576-49-9

4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2375439
CAS No.: 1565576-49-9
M. Wt: 163.184
InChI Key: XBLSXCFCHQWPBO-UHFFFAOYSA-N
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Description

4-Hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include azo derivatives, hydrazine derivatives, and various substituted pyrazolopyridine compounds .

Scientific Research Applications

4-Hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting TRKs, the compound can potentially prevent the growth and spread of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazolo[4,3-b]pyridine: Similar in structure but differs in the position of the nitrogen atoms in the pyrazole ring.

    4-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 1-position.

    1-Methyl-1H-pyrazolo[3,4-b]quinoline: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

4-Hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrazinyl group enhances its reactivity and potential for forming various derivatives, making it a versatile compound for research and development .

Properties

IUPAC Name

(1-methylpyrazolo[3,4-b]pyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-12-7-5(4-10-12)6(11-8)2-3-9-7/h2-4H,8H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLSXCFCHQWPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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